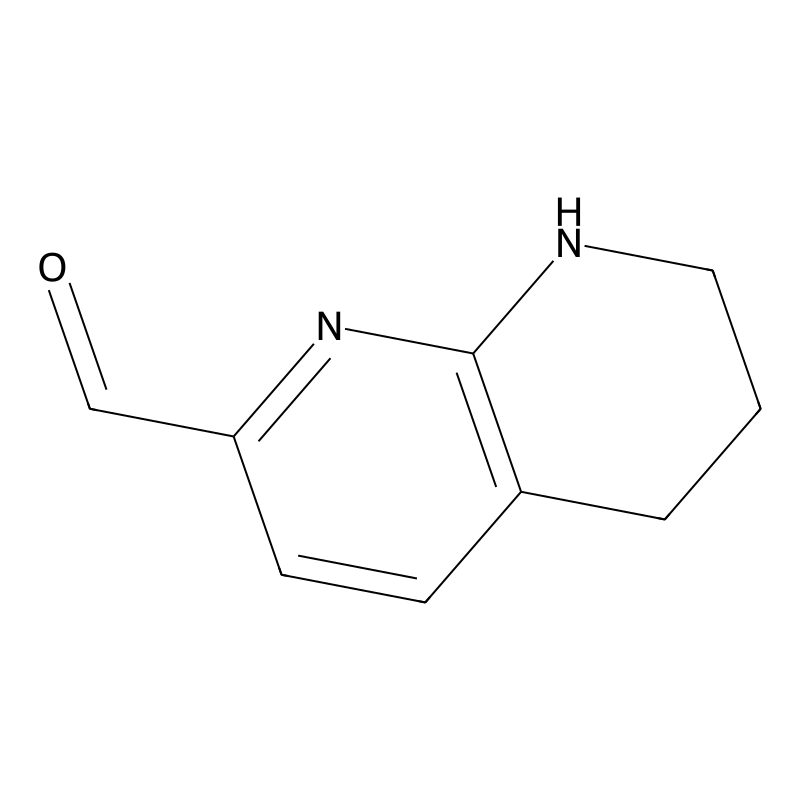5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry:
- Drug Discovery: The core structure of 5,6,7,8-THN-2-CHO is present in various biologically active molecules. Studies have explored its potential as a scaffold for developing new drugs targeting different therapeutic areas, including cancer and neurodegenerative diseases [].
Organic Synthesis:
- Building Block for Complex Molecules: 5,6,7,8-THN-2-CHO can serve as a valuable building block in the synthesis of more complex organic molecules with potential biological activities. Its functional groups (aldehyde and amine) allow for further chemical modifications to create diverse structures [].
Material Science:
- Development of Functional Materials: The unique properties of 5,6,7,8-THN-2-CHO, such as its aromatic ring system and functional groups, might be beneficial in developing novel functional materials. However, further research is needed to explore this potential application.
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde is a bicyclic organic compound characterized by its unique naphthyridine structure. With the molecular formula and a molecular weight of approximately 162.19 g/mol, it features a tetrahydro ring system fused to a naphthyridine core. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The chemical reactivity of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde primarily revolves around its aldehyde functional group. Key reactions include:
- Nucleophilic Addition: The aldehyde can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
- Condensation Reactions: It can participate in condensation reactions with amines to form imines or Schiff bases.
- Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
These reactions highlight its versatility in synthetic organic chemistry.
5,6-Tetrahydro-1,8-naphthyridine derivatives have been studied for their biological activities. Notably, compounds within this class have shown promise as:
- RORγt Inverse Agonists: Some derivatives have been identified as potential therapeutics for autoimmune diseases by modulating the activity of the RORγt receptor .
- Antimicrobial Agents: Certain naphthyridine derivatives exhibit antimicrobial properties, making them candidates for further exploration in treating infections .
- Anticancer Agents: Research indicates that some naphthyridine compounds may possess anticancer activity through various mechanisms .
Several synthesis methods have been developed for 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde:
- Asymmetric Synthesis: A notable method involves an asymmetric synthesis that utilizes a Heck-type vinylation of chloropyridine and subsequent transformations to yield the tetrahydronaphthyridine scaffold without the need for chromatographic purification .
- Pictet–Spengler Reaction: This method involves the cyclization of tryptamine derivatives with aldehydes or ketones to form tetrahydronaphthyridines .
- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that streamline the process by combining multiple reaction steps into a single reaction vessel .
These methods reflect ongoing efforts to improve efficiency and yield in the synthesis of this compound.
5,6-Tetrahydro-1,8-naphthyridine-2-carbaldehyde has several applications in various fields:
- Pharmaceutical Development: Its derivatives are being explored for their potential as therapeutic agents in treating autoimmune diseases and infections.
- Chemical Biology: The compound serves as a building block for synthesizing more complex molecules with specific biological activities.
- Material Science: Research is ongoing into its potential use in creating novel materials with unique properties due to its structural characteristics.
Studies on the interactions of 5,6-tetrahydro-1,8-naphthyridine-2-carbaldehyde with biological macromolecules are crucial for understanding its mechanism of action. Key findings include:
- Binding Affinity Studies: Research indicates that certain derivatives exhibit significant binding affinity to RORγt receptors, suggesting a mechanism for their therapeutic effects .
- Enzyme Inhibition: Some studies suggest that these compounds may inhibit specific enzymes involved in disease pathways, although further research is needed to elucidate these interactions fully .
Several compounds share structural similarities with 5,6-tetrahydro-1,8-naphthyridine-2-carbaldehyde. These include:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one | 618446-06-3 | 0.67 |
| 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid | 445490-61-9 | 0.76 |
| 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine | 1303588-27-3 | 0.75 |
| (4-Methylpyridin-2-yl)methanamine | 129768-95-2 | 0.67 |
| 2-(Methylamino)nicotinaldehyde | 32399-08-9 | 0.67 |
These compounds exhibit varying degrees of biological activity and structural features that make them unique while sharing similarities with 5,6-tetrahydro-1,8-naphthyridine-2-carbaldehyde.
Naphthyridines, bicyclic heterocycles containing two fused pyridine rings, have a rich history dating to 1893 when Reissert first synthesized the 1,8-naphthyridine scaffold. Early developments focused on unsubstituted derivatives, with 1,5-naphthyridine and 1,8-naphthyridine isolated in 1927. Subsequent advancements expanded the family to include 1,6-, 1,7-, 2,7-, and 2,6-naphthyridines by the 1950s–1960s. The tetrahydro derivatives, such as 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde, emerged later as saturated analogs with distinct reactivity and applications. This compound’s development reflects broader efforts to create semi-aromatic systems with enhanced stability and synthetic utility.
Table 1: Key Milestones in Naphthyridine Chemistry
| Year | Development | Significance |
|---|---|---|
| 1893 | Synthesis of 1,8-naphthyridine | First naphthyridine derivative |
| 1927 | Isolation of 1,5- and 1,8-naphthyridines | Foundation for scaffold diversification |
| 1958 | Synthesis of 1,6- and 1,7-naphthyridines | Expanded structural diversity |
| 2020s | Asymmetric synthesis of tetrahydronaphthyridines | Enabled chirality in drug candidates |
Position in Heterocyclic Chemistry
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde occupies a unique niche as a bicyclic system with a partially saturated piperidine ring fused to a pyridine. The aldehyde group at position 2 enhances its versatility as a synthetic intermediate, enabling nucleophilic additions, condensations, and cross-couplings. Its structure distinguishes it from fully aromatic naphthyridines, offering improved solubility and reduced planar strain, which are critical for bioactive molecule design.
Key Structural Features
- Bicyclic Core: Tetrahydro-1,8-naphthyridine with saturated piperidine ring.
- Aldehyde Functionality: Electrophilic site for further derivatization.
- Nitrogen Atoms: Participate in hydrogen bonding or metal coordination.
Evolution of Synthetic Approaches
Early synthesis of tetrahydronaphthyridines relied on hydrogenation of aromatic precursors or multistep Friedländer reactions. Modern methods prioritize atom economy and scalability:
Friedländer Synthesis:
Condensation of 2-aminonicotinaldehyde with ketones, followed by hydrogenation. Limited functional group tolerance.Horner–Wadsworth–Emmons Olefination:
Enables direct formation of unsaturated intermediates, later hydrogenated to tetrahydro derivatives.Photoredox-Catalyzed Hydroaminoalkylation:
Continuous flow processes for spirocyclic tetrahydronaphthyridines, achieving high yields and purity.Asymmetric Transfer Hydrogenation:Iridium-catalyzed reduction of dihydronaphthyridines to enantioenriched tetrahydro derivatives.








